ABT-384
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABT-384 is a potent and selective inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme converts inactive cortisone to active cortisol in glucocorticoid-dependent tissues, including the liver, fat, brain, bone, and eye . This compound has been investigated for its potential therapeutic applications in conditions such as Alzheimer’s disease and major depressive disorder .
Preparation Methods
The synthesis of ABT-384 involves several key steps. One of the major pathways of this compound catabolism includes the hydrolysis of the adamantane-1-carboxylic acid amide to form a carboxylic acid metabolite and oxidative metabolism of the piperazine ring . The preparation method for in vivo formula involves taking 50 μL of dimethyl sulfoxide (DMSO) main solution, adding 300 μL of polyethylene glycol 300 (PEG300), mixing well and clarifying, then adding 50 μL of Tween 80, mixing well and clarifying, and finally adding 600 μL of double-distilled water (ddH2O), mixing well and clarifying .
Chemical Reactions Analysis
ABT-384 undergoes several types of chemical reactions, including hydrolysis and oxidative metabolism. The major pathways of this compound catabolism are hydrolysis of the adamantane-1-carboxylic acid amide to form a carboxylic acid metabolite and oxidative metabolism of the piperazine ring . Common reagents and conditions used in these reactions include stable labeled substrates such as [9,11,12,12-2H4] cortisol (D4 cortisol), which is used to characterize HSD-1 inhibition by this compound . The major products formed from these reactions are potent and selective HSD-1 inhibitors .
Scientific Research Applications
ABT-384 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of Alzheimer’s disease and major depressive disorder by inhibiting the enzyme HSD-1, which is involved in the conversion of inactive cortisone to active cortisol . Additionally, this compound has been investigated for its potential use in treating type 2 diabetes mellitus, as inhibition of HSD-1 can lead to improved glycemic control and reduced insulin resistance .
Mechanism of Action
ABT-384 exerts its effects by inhibiting the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (HSD-1). This enzyme is responsible for converting inactive cortisone to active cortisol in glucocorticoid-dependent tissues . By inhibiting HSD-1, this compound reduces the levels of active cortisol, which can have therapeutic effects in conditions such as Alzheimer’s disease, major depressive disorder, and type 2 diabetes mellitus . The major pathways of this compound catabolism include hydrolysis of the adamantane-1-carboxylic acid amide to form a carboxylic acid metabolite and oxidative metabolism of the piperazine ring .
Comparison with Similar Compounds
Other similar compounds include MK-0916, BMS-823778, and SPI-62 . These compounds share similar mechanisms of action, as they all inhibit the enzyme HSD-1. ABT-384 is unique in its potency and selectivity for HSD-1, as well as its potential therapeutic applications in a wide range of conditions . The nonlinear pharmacokinetic patterns observed in this compound are also similar to those seen in other HSD-1 inhibitors .
Properties
CAS No. |
868623-40-9 |
---|---|
Molecular Formula |
C25H34F3N5O2 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35) |
InChI Key |
CLHMYBJIOZXCEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Canonical SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
868623-40-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-384 N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.